Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-
Brand Name: Vulcanchem
CAS No.: 53101-18-1
VCID: VC11893084
InChI: InChI=1S/C12H9N3OS/c1-8(16)14-12-15-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16)
SMILES: CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-

CAS No.: 53101-18-1

Cat. No.: VC11893084

Molecular Formula: C12H9N3OS

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- - 53101-18-1

Specification

CAS No. 53101-18-1
Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C12H9N3OS/c1-8(16)14-12-15-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16)
Standard InChI Key LHZQFLUQWCKPEJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N
Canonical SMILES CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A 4-cyanophenyl group attached to the thiazole’s 4-position, introducing electron-withdrawing characteristics.

  • An acetamide group (-NHCOCH3_3) at the thiazole’s 2-position, providing hydrogen-bonding capacity.

This configuration enhances molecular rigidity and facilitates interactions with biological targets, such as enzymes or receptors.

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

PropertyValue
Molecular FormulaC12H9N3OS\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{OS}
Molecular Weight243.29 g/mol
Exact Mass243.0466 Da
LogP (Partition Coefficient)1.00
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (N, O, S)
Topological Polar Surface Area97.7 Ų
SMILES NotationCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N

The relatively low LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Routes and Optimization Strategies

Conventional Synthesis

The synthesis typically involves sequential functionalization of the thiazole ring:

  • Thiazole Core Formation: Cyclocondensation of thiourea derivatives with α-halo ketones or esters.

  • Cyanophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.

  • Acetamide Functionalization: Acylation of the thiazole’s amine group with acetyl chloride or acetic anhydride.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and catalytic systems to improve atom economy. For example:

  • Ultrasound-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

  • Nanocatalysts: Magnetic Fe3_3O4_4 nanoparticles functionalized with ionic liquids enhance reaction efficiency and recyclability .

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity:

  • Breast Cancer (MCF-7): GI50_{50} = 5.2 µM through tubulin polymerization inhibition .

  • Colon Cancer (HCT-116): Apoptosis induction via caspase-3/7 activation (2.8-fold increase at 10 µM).

Enzyme Inhibition

The acetamide moiety enables interactions with catalytic sites:

  • Acetylcholinesterase (AChE): IC50_{50} = 0.89 µM, suggesting potential for Alzheimer’s disease therapy.

  • Cyclooxygenase-2 (COX-2): 78% inhibition at 50 µM, indicating anti-inflammatory applications .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1685 cm1^{-1} (C=O stretch), 2210 cm1^{-1} (C≡N stretch), and 1240 cm1^{-1} (C-N stretch).

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: δ 2.15 (s, 3H, CH3_3), 7.62–8.05 (m, 4H, aryl-H).

    • 13C NMR^{13}\text{C NMR}: δ 169.8 (C=O), 118.5 (C≡N), 152.3 (thiazole C-2).

Applications and Future Directions

Therapeutic Development

  • Multitarget Agents: Dual AChE/COX-2 inhibition could address neurodegenerative and inflammatory comorbidities.

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

Industrial Scale-Up Challenges

  • Cost of Cyanophenyl Precursors: High palladium catalyst loads in coupling reactions increase production costs.

  • Regulatory Hurdles: Limited ADMET (absorption, distribution, metabolism, excretion, toxicity) data necessitate preclinical profiling.

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